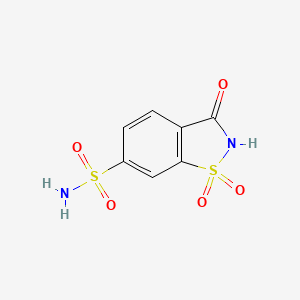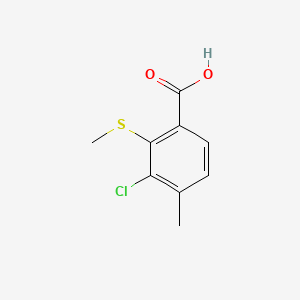
3-Chloro-4-methyl-2-(methylthio)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-methyl-2-(methylthio)benzoic acid is an organic compound with the molecular formula C9H9ClO2S It is a derivative of benzoic acid, characterized by the presence of a chlorine atom, a methyl group, and a methylthio group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-methyl-2-(methylthio)benzoic acid can be achieved through several methods. One common approach involves the chlorination of 4-methyl-2-(methylthio)benzoic acid. The reaction typically requires the use of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane (CH2Cl2) at a temperature range of 0-5°C to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of automated systems for reagent addition and temperature control further enhances the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-4-methyl-2-(methylthio)benzoic acid undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: The chlorine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperoxybenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: 4-Methyl-2-(methylthio)benzoic acid
Substitution: Various substituted benzoic acids depending on the nucleophile used
Applications De Recherche Scientifique
3-Chloro-4-methyl-2-(methylthio)benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: It is explored for its potential use in drug development. Its structural features make it a candidate for designing new pharmaceuticals with improved efficacy and safety profiles.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mécanisme D'action
The mechanism of action of 3-Chloro-4-methyl-2-(methylthio)benzoic acid involves its interaction with specific molecular targets. The chlorine and methylthio groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Chloro-2-methylbenzoic acid
- 4-Chloro-2-methylbenzoic acid
- 4-(Methylthio)benzoic acid
Uniqueness
3-Chloro-4-methyl-2-(methylthio)benzoic acid is unique due to the presence of both chlorine and methylthio groups on the benzene ring. This combination of substituents imparts distinct chemical and biological properties, making it a versatile compound for various applications. Compared to similar compounds, it offers a unique balance of reactivity and stability, which is advantageous in both research and industrial settings.
Propriétés
Formule moléculaire |
C9H9ClO2S |
|---|---|
Poids moléculaire |
216.68 g/mol |
Nom IUPAC |
3-chloro-4-methyl-2-methylsulfanylbenzoic acid |
InChI |
InChI=1S/C9H9ClO2S/c1-5-3-4-6(9(11)12)8(13-2)7(5)10/h3-4H,1-2H3,(H,11,12) |
Clé InChI |
JITXUBQRJNWQQT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1)C(=O)O)SC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 6-(4-methylphenyl)sulfonyl-4,5-dihydrothieno[3,2-d][1]benzazepine-2-carboxylate](/img/structure/B14759163.png)
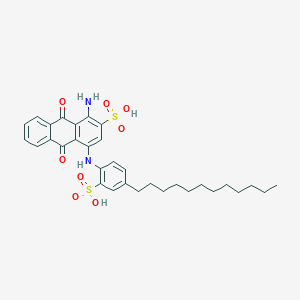


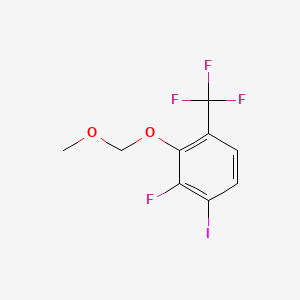


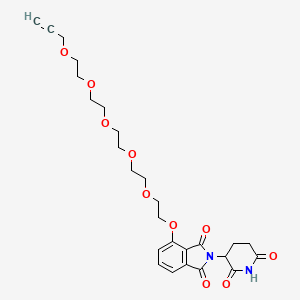
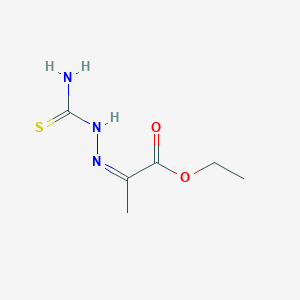
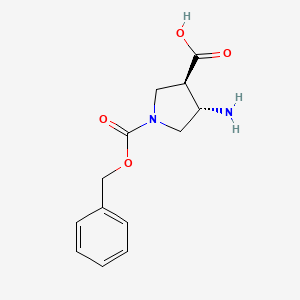
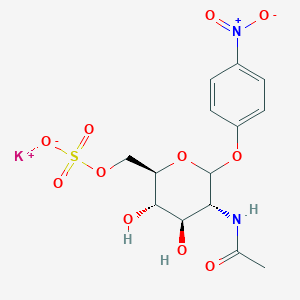

![(1S,2E,6S,8S,11Z)-3,8,12,16-tetramethyl-7,18-dioxatricyclo[13.3.0.06,8]octadeca-2,11,15-trien-17-one](/img/structure/B14759230.png)
